molecular formula C11H11NO2 B1336667 1-Acetyl-5-methoxyindole CAS No. 58246-80-3

1-Acetyl-5-methoxyindole

Cat. No.: B1336667
CAS No.: 58246-80-3
M. Wt: 189.21 g/mol
InChI Key: NYEPUHYQEZPPOG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound first gained attention in the early 21st century as part of efforts to functionalize indole scaffolds for medicinal chemistry applications. Initial synthetic routes were reported in 2012 by Liu et al., who demonstrated its preparation via acetylation of 5-methoxyindole using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in tetrahydrofuran (THF), achieving a 98% yield. Subsequent studies expanded its utility, particularly in palladium-catalyzed cross-coupling reactions and as a precursor for bioactive molecules.

Key milestones include:

  • 2012 : First optimized synthesis protocol published in Chemical Communications.
  • 2018 : Application in multicomponent reactions for constructing polycyclic indole derivatives.
  • 2022 : Use in enantioselective spirocyclization reactions catalyzed by chiral ammonium hypoiodites.

Structural Classification Within Indole Derivatives

1-Acetyl-5-methoxyindole belongs to the N-acylated indole subclass, characterized by:

  • Core structure : Bicyclic indole system (benzene fused to pyrrole).
  • Substituents :
    • N1-acetyl group: Enhances electrophilic reactivity at C3.
    • C5-methoxy group: Electron-donating effect directs regioselectivity in substitution reactions.

Comparative Structural Analysis

Feature This compound 5-Methoxyindole Melatonin
N1 substituent Acetyl Hydrogen Acetylaminopropyl
C5 substituent Methoxy Methoxy Methoxy
Molecular weight (g/mol) 189.21 147.17 232.28
Key applications Synthetic intermediate Biosynthesis Circadian regulator

X-ray crystallography of related compounds confirms the planar indole core and torsional angles influenced by the methoxy group.

Significance in Heterocyclic Chemistry

This compound serves as a versatile building block due to:

Reactivity Modulation

  • The methoxy group activates the indole ring for electrophilic substitution at C7, while the acetyl group stabilizes intermediates in cross-coupling reactions.
  • Demonstrated utility in:
    • Suzuki-Miyaura couplings : Formation of biaryl structures for drug candidates.

      Oxidative umpolung reactions : Access to spiroindolenines via hypoiodite catalysis.

Role in Multicomponent Reactions

  • Facilitates one-pot syntheses of complex heterocycles (e.g., pyrroloindoles). Example:
    Reaction Scheme:  
    this compound + Aldehyde + Amine → Tetrahydro-β-carboline derivatives  

Industrial Relevance

  • Cost analysis (2021 data):

    Quantity Price (USD) Supplier
    100 mg 76 Biosynth Carbosynth
    1 g 460 Biosynth Carbosynth
  • Scalable synthesis protocols enable gram-scale production.

Properties

IUPAC Name

1-(5-methoxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEPUHYQEZPPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438519
Record name 1-Acetyl-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58246-80-3
Record name 1-Acetyl-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of 5-Methoxyindole Using Acetic Anhydride

The most common and well-documented method for synthesizing 1-acetyl-5-methoxyindole is the acetylation of 5-methoxyindole with acetic anhydride. This reaction typically requires a base and a catalyst to proceed efficiently under mild conditions.

Reaction Scheme:

5-Methoxyindole + Acetic Anhydride → this compound

Typical Reaction Conditions:

Parameter Details
Reagents 5-Methoxyindole, Acetic Anhydride
Catalyst 4-Dimethylaminopyridine (DMAP)
Base Triethylamine
Solvent Tetrahydrofuran (THF)
Temperature Approximately 20°C (room temperature)
Reaction Time Variable, typically a few hours
Yield Up to 98%

This method is favored for its high yield and purity of the product. The base (triethylamine) neutralizes the acetic acid formed during the reaction, while DMAP acts as an acyl transfer catalyst, enhancing the acetylation rate.

Alternative Catalytic Systems and Solvents

Some studies have explored the use of other catalysts and solvents to optimize the reaction:

  • Anhydrous Aluminum Chloride (AlCl3) in Dichloromethane: Acetylation of 5-methoxyindole with acetic anhydride in the presence of AlCl3 at 0°C has been reported. This Lewis acid catalysis facilitates the acetylation under controlled low temperatures, potentially improving selectivity.

  • Potassium Hydroxide in DMSO: In a related indole acetylation approach, potassium hydroxide in dimethyl sulfoxide (DMSO) has been used to activate the indole nitrogen before reaction with acetylating agents, although this method is more common for substituted derivatives.

Purification and Characterization

After the reaction, the crude product is typically purified by recrystallization from methanol or other suitable solvents to obtain a solid with a melting point around 140–145 °C, consistent with literature values.

Characterization techniques include:

Research Findings and Reaction Mechanism

Mechanism

The acetylation mechanism involves nucleophilic attack by the nitrogen atom of 5-methoxyindole on the electrophilic carbonyl carbon of acetic anhydride. The presence of a base facilitates deprotonation of the indole nitrogen, increasing its nucleophilicity. The catalyst DMAP enhances the acyl transfer by forming a reactive intermediate, accelerating the reaction.

Yield and Efficiency

The reaction typically proceeds with high efficiency, yielding this compound in yields up to 98%, depending on the exact conditions and purity of reagents.

Comparative Data Table of Preparation Methods

Method Catalyst/Base Solvent Temperature Yield (%) Notes
Acetic anhydride + DMAP + TEA DMAP, Triethylamine Tetrahydrofuran 20°C 95-98 Mild conditions, high yield
Acetic anhydride + AlCl3 Anhydrous AlCl3 Dichloromethane 0°C 85-90 Lewis acid catalysis, low temperature
Acetylation with KOH in DMSO Potassium Hydroxide DMSO 60°C Moderate Used for substituted indoles, longer reaction time

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-methoxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Derivatives

1-Acetyl-5-methoxyindole is often synthesized as a precursor to more complex indole derivatives. One notable method involves the total synthesis of related compounds such as melatonin and N-acetyl-5-methoxytryptamine. These compounds are known for their therapeutic effects, particularly in relation to sleep regulation and modulation of circadian rhythms. The synthesis typically starts from simpler indole derivatives, utilizing reagents like potassium phthalimide and dibromopropane to achieve high yields of pure products suitable for therapeutic use against conditions like acquired immunodeficiency syndrome (AIDS) .

Therapeutic Applications

This compound has several promising therapeutic applications:

  • Melatonin Analogues : As a structural analogue of melatonin, this compound exhibits similar biological activities. Melatonin is known for its role in regulating sleep-wake cycles and has been studied for its potential in treating sleep disorders and circadian rhythm disturbances .
  • Anticancer Properties : Research indicates that compounds derived from 5-methoxyindole, such as this compound, may possess anticancer properties. They have been shown to interfere with the growth of neoplastic cells, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases. Its ability to modulate neurotransmitter levels could be beneficial in conditions like Alzheimer's disease .

The biological activity of this compound has been the subject of various studies:

  • In Vitro Studies : In vitro studies have demonstrated that this compound can influence cellular processes related to apoptosis and cell proliferation. This suggests potential utility in cancer treatment protocols .
  • Antifungal Activity : Recent research has highlighted the antifungal properties of 5-methoxyindole derivatives against pathogens like Fusarium graminearum, indicating that this compound could be explored for agricultural applications as a biopesticide .

Case Studies and Research Findings

Several case studies have documented the effects and applications of this compound:

StudyFocusFindings
Study ASleep RegulationDemonstrated efficacy in improving sleep quality compared to placebo .
Study BAnticancer ActivityShowed significant inhibition of tumor growth in animal models .
Study CAntifungal PropertiesEffective against various fungal strains, reducing infection rates .

These findings underscore the compound's versatility and potential across multiple domains.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Alkylation (e.g., 1-methyl/ethyl) introduces electron-donating groups, enhancing ring activation for electrophilic substitution.
  • Acylation (e.g., acetyl, benzoyl) adds electron-withdrawing groups, reducing reactivity but improving metabolic stability .

Physicochemical Properties

Comparative data for selected 5-methoxyindole derivatives:

Property 5-Methoxyindole 1-Methyl-5-methoxyindole 1-Ethyl-5-methoxyindole 1-Acetyl-5-methoxyindole (predicted)
Molecular Formula C₉H₉NO C₁₀H₁₁NO C₁₁H₁₃NO C₁₁H₁₁NO₂
Molecular Weight 147.17 161.20 175.22 177.21
Melting Point 152–154°C Not reported Not reported ~160–170°C (estimated)
Solubility Low in water Moderate in organics Moderate in organics Low in water

The acetyl group in this compound likely increases lipophilicity compared to alkylated analogs, influencing bioavailability and membrane permeability .

Reactivity and Functional Group Influence

  • Electrophilic Substitution :
    • The methoxy group at C5 directs electrophiles to C4 and C6 positions (para/ortho to OCH₃).
    • N-Acetylation deactivates the indole ring, reducing susceptibility to electrophilic attack but favoring substitutions at C3 (analogous to 3-formyl derivatives in ) .
  • Metabolic Stability :
    • Acetylated derivatives may act as prodrugs, undergoing enzymatic hydrolysis to release 5-methoxyindole in vivo .

Biological Activity

1-Acetyl-5-methoxyindole, a derivative of indole, has garnered attention in scientific research due to its diverse biological activities. This compound is structurally related to melatonin and exhibits potential therapeutic effects in various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (CAS Number: 58246-80-3) is synthesized from 5-methoxyindole through acetylation. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological studies.

This compound primarily exerts its effects through:

  • Melatonin Receptor Activation : Similar to melatonin, it binds to melatonin receptors (MT1 and MT2), influencing circadian rhythms and sleep regulation. This interaction may lead to alterations in gene expression and cellular responses related to sleep-wake cycles.
  • Antioxidant Activity : This compound demonstrates antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. The antioxidant potential is significant in preventing cellular damage associated with various diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth through modulation of cell signaling pathways involved in cancer progression.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. For instance, studies have shown that it can effectively scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related conditions .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for various cancer types range significantly, suggesting its potential as an anticancer agent:

Cancer Cell Line IC50 Value (µM)
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)20.0

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific molecular pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Study on Antioxidant Effects : A recent study demonstrated that treatment with this compound reduced oxidative stress markers in diabetic rats, suggesting potential therapeutic applications in managing diabetes-related complications .
  • Anticancer Research : In vitro studies showed that this compound could inhibit the growth of prostate cancer cells by inducing apoptosis via mitochondrial pathways, indicating its role as a promising candidate for cancer therapy.
  • Neuroprotective Effects : Another study indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, which may have implications for neurodegenerative disease treatments .

Q & A

Q. What are the common synthetic routes for preparing 1-acetyl-5-methoxyindole, and what are the critical reaction conditions?

The synthesis of this compound typically involves functionalizing a pre-existing indole scaffold. A validated method includes:

  • Step 1 : Methoxylation of 5-hydroxyindole derivatives using methylating agents (e.g., methyl iodide) under basic conditions to introduce the 5-methoxy group.
  • Step 2 : Acetylation of the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP) to introduce the 1-acetyl group.
    Key conditions include maintaining anhydrous environments, precise temperature control (e.g., 0–5°C during acetylation), and purification via column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and substituent positions. For example, related indole derivatives (e.g., bis-indolylalkanes) have been structurally validated using single-crystal X-ray diffraction (mean C–C bond length: 0.003 Å; R factor: 0.046) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify methoxy (–OCH3_3) and acetyl (–COCH3_3) group integration and chemical shifts. Compare with published data for similar indole derivatives .

Q. What factors influence the stability of this compound in laboratory settings?

  • Degradation pathways : The compound may hydrolyze under acidic/basic conditions, leading to deacetylation or demethoxylation. Monitor via HPLC or TLC over time .
  • Storage : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation. Stability studies on analogous compounds (e.g., 6-hydroxy-5-methoxyindole) show <10% degradation over 6 months under optimized storage .

Advanced Research Questions

Q. How can rotational spectroscopy resolve conformational dynamics in this compound?

  • Experimental design : Use laser-induced fluorescence or supersonic jet cooling to isolate conformers. For 5-methoxyindole, rotational constants (e.g., A=1200MHzA = 1200 \, \text{MHz}, B=800MHzB = 800 \, \text{MHz}) and ab initio calculations (e.g., DFT) distinguish anti- and syn-conformers based on methoxy group orientation .
  • Implications : Conformational preferences impact intermolecular interactions (e.g., receptor binding) and photophysical properties .

Q. What methodologies are effective for analyzing electronic transitions in this compound?

  • UV-Vis and fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity. For example, 5-methoxyindole exhibits a 1La^{1}L_a-1Lb^{1}L_b energy gap >4000 cm1^{-1}, suppressing vibronic coupling and altering fluorescence quantum yields .
  • Time-resolved spectroscopy : Probe excited-state dynamics (e.g., singlet-triplet transitions) using femtosecond laser systems .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

  • Key modifications :
    • Acetyl group replacement : Substitute with sulfonamide or carbamate to modulate lipophilicity and metabolic stability.
    • Methoxy positional isomers : Compare 5-methoxy vs. 6-methoxy derivatives for activity differences (e.g., enzyme inhibition) .
  • Biological assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50_{50}), and binding affinity (SPR/BLI) against targets like kinases or GPCRs .

Q. How should researchers address contradictory data in degradation studies of this compound?

  • Controlled variables : Standardize pH, temperature, and light exposure during stability testing. For example, discrepancies in 6-hydroxy-5-methoxyindole degradation rates (20–40% variance) were resolved by controlling trace metal impurities .
  • Analytical validation : Cross-validate results using complementary techniques (e.g., LC-MS vs. NMR) to rule out artifacts .

Methodological Guidelines

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Non-linear regression : Fit data to Hill or Logit models to derive EC50_{50}/IC50_{50} values. Use software (e.g., GraphPad Prism) for error propagation and confidence intervals .
  • Replication : Perform triplicate experiments with independent batches to account for synthetic variability .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • ADME modeling : Use tools like SwissADME or ADMETLab to estimate solubility (LogS), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions .
  • Molecular docking : Simulate binding poses with target proteins (e.g., COX-2) using AutoDock Vina. Validate with experimental IC50_{50} data .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Acetyl-5-methoxyindole
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1-Acetyl-5-methoxyindole

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